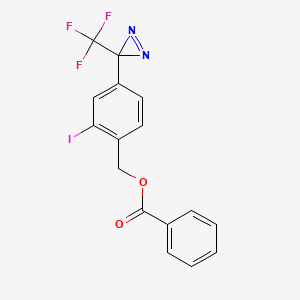

4-Methylbenzophenone-d3

Overview

Description

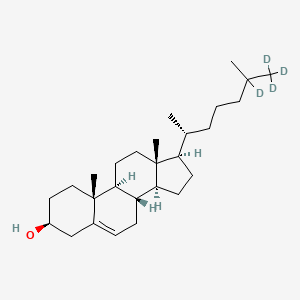

4-Methylbenzophenone-d3, also known as [4- (Methyl-d3)phenyl]phenylmethanone, is a stable isotope-labelled compound . It has a molecular formula of C14H9D3O and a molecular weight of 199.26 .

Synthesis Analysis

The synthesis of 4-Methylbenzophenone-d3 involves reaction conditions with manganese, chloro-trimethyl-silane, salcomine, and bis (bipyridine)nickel (II) bromide in N,N-dimethyl-formamide at 30 degrees for 24 hours .Molecular Structure Analysis

The molecular structure of 4-Methylbenzophenone-d3 is represented by the formula C14H9D3O . More detailed structural analysis would require specific experimental data or computational modeling.Scientific Research Applications

Food Packaging Analysis

4-Methylbenzophenone-d3 is used in the analysis of food packaging materials. It’s specifically used in the rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone, and related derivatives from paperboard food packaging . This helps in ensuring the safety and quality of food products.

Photoinitiators in Printing Inks

4-Methylbenzophenone-d3 is found in photoinitiators used in printing inks . Photoinitiators are compounds that absorb light and produce reactive species that initiate a polymerization process. They are essential in the production of printed materials.

Cereal Contaminant Analysis

The European Food Safety Authority (EFSA) has reported the presence of 4-methylbenzophenone in breakfast cereals . Therefore, it is used in the analysis of contaminants in food products, particularly cereals.

Toxicological Evaluation

4-Methylbenzophenone-d3 is used in toxicological evaluations. The EFSA has conducted studies to determine the margin of exposure (MoE) for 4-methylbenzophenone, which is important in assessing the risk associated with exposure to this compound .

Safety and Hazards

Future Directions

The European Food Safety Authority (EFSA) has published a statement on the risks arising from the migration of the substance 4-methylbenzophenone from packaging into certain breakfast cereals . If the contamination of food through the use of 4-methylbenzophenone in printing inks for food packaging were to continue, more data would be needed in order to carry out a full risk assessment .

Mechanism of Action

Target of Action

It is known that benzophenones, a group to which 4-methylbenzophenone-d3 belongs, can have various biological targets depending on their specific structure and functional groups .

Mode of Action

Benzophenones can interact with their targets in various ways, leading to different biological effects . More research is needed to fully understand the specific interactions of 4-Methylbenzophenone-d3 with its targets.

Biochemical Pathways

Benzophenones can potentially affect multiple biochemical pathways depending on their specific structure and functional groups .

Pharmacokinetics

The bioavailability of benzophenones can vary depending on their specific structure and functional groups .

Result of Action

Benzophenones can have various molecular and cellular effects depending on their specific structure and functional groups .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methylbenzophenone-d3 . These factors can include temperature, pH, and the presence of other chemicals.

properties

IUPAC Name |

phenyl-[4-(trideuteriomethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPWZZHELZEVPO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858015 | |

| Record name | [4-(~2~H_3_)Methylphenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylbenzophenone-d3 | |

CAS RN |

109339-64-2 | |

| Record name | [4-(~2~H_3_)Methylphenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)- (9CI)](/img/no-structure.png)

![N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester](/img/structure/B587574.png)